2-Methyl-DL-tyrosine

Overview

Description

2-Methyl-DL-tyrosine, also known as α-Methyl-DL-tyrosine or α-MT, is a tyrosine hydroxylase inhibitor . It prevents hyperactivity, sniffing-licking-gnawing syndrome, anorexia, and ameliorates certain effects of amphetamine . It inhibits dopamine production and prevents apoptosis stimulated by mutant α-synuclein .

Synthesis Analysis

α-Methyl-p-tyrosine, also known as metirosine, is a tyrosine hydroxylase enzyme inhibitor. It inhibits tyrosine hydroxylase whose enzymatic activity is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . Catecholamine biosynthesis starts with dietary tyrosine, which is hydroxylated by tyrosine hydroxylase and it is hypothesized that α-Methyl-p-tyrosine competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .

Molecular Structure Analysis

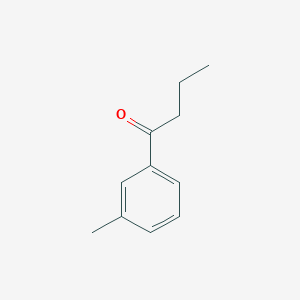

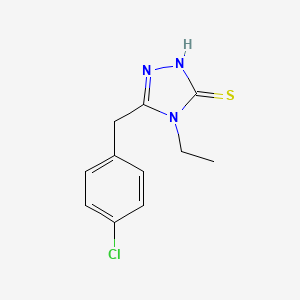

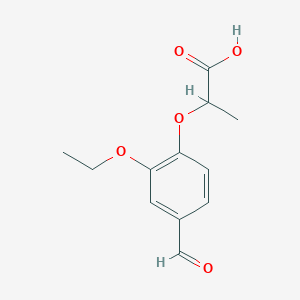

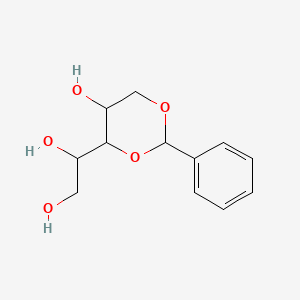

The molecular structure of this compound is similar to that of tyrosine, an amino acid component of proteins. It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom .

Chemical Reactions Analysis

Tyrosinase is a copper-containing oxidase, capable of catalyzing the hydroxylation of monophenol to catechol, and the subsequent oxidation to o-quinone . Tyrosine and tyrosine analogs (e.g., tyramine) are also substrates of tyrosinase, and o-quinone is susceptible to non-enzymatic reactions resulting in the spontaneous formation of melanin .

Physical And Chemical Properties Analysis

The chemical formula of this compound is C10H13NO3 . The molecular weight is approximately 195.22 g/mol . Tyrosine is sparingly soluble in water .

Scientific Research Applications

1. Biosynthesis of Phytoquinones

2-Methyl-DL-tyrosine plays a role in the biosynthesis of phytoquinones, such as plastoquinone, gamma-tocopherol, and alpha-tocopherolquinone, as observed in plants like maize, beans, and ivy leaves. The nucleus and one nuclear methyl group of these compounds are formed from either phenylalanine or tyrosine, demonstrating the role of these amino acids in plant metabolism and biosynthesis pathways (Whistance & Threlfall, 1968).

2. Potential Anticancer Agents

Methyl-substituted tyrosines, including this compound, have been investigated for their anticancer properties. Preliminary tests on derivatives of these compounds showed slight inhibition of tumor growth in experimental models, suggesting their potential use in cancer treatment (Jorgensen & Wiley, 1963).

3. Influence on NMDA Receptors

The function of NMDA receptors in the central nervous system is regulated by tyrosine phosphorylation. Studies indicate that tyrosine kinases and phosphatases play crucial roles in this process, affecting neuronal development, plasticity, and toxicity. This highlights the importance of tyrosine derivatives like this compound in neuronal function and regulation (Wang & Salter, 1994).

4. Enzyme-Mediated Reactions

Research has explored the enzyme-mediated reactions involving tyrosine derivatives, particularly in the stereoselective synthesis and degradation of tyrosine. Such studies provide insight into the enzymatic processes and the specific role of molecules like this compound in these reactions. This includes understanding the stereochemistry of enzyme reactions and their implications in biological systems (Strange et al., 1972).

Mechanism of Action

Safety and Hazards

Future Directions

Tyrosinase, a key enzyme target for designing new chemical ligands against melanogenesis, has been explored with different chemical derivatives used as anti-melanogenic compounds . These include different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products . The results of numerous studies could lead to the development of effective anti-tyrosine agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .

properties

IUPAC Name |

2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOMQHKTSGLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408379 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96646-27-4 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)

![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)